

Spectroscopic and Synthetic Profile of 2-Cyclopropoxy-5-formylbenzonitrile: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	2-Cyclopropoxy-5- formylbenzonitrile	
Cat. No.:	B11757264	Get Quote

Disclaimer: Experimental spectroscopic data for **2-Cyclopropoxy-5-formylbenzonitrile** is not readily available in public databases. The data presented in this document, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) values, are predicted based on computational models and established principles of organic spectroscopy. The experimental protocols are proposed based on standard synthetic methodologies for analogous compounds.

This technical guide provides a detailed overview of the predicted spectroscopic characteristics of **2-Cyclopropoxy-5-formylbenzonitrile**, a compound of interest for researchers in medicinal chemistry and drug development. Furthermore, a plausible synthetic route and detailed experimental protocols for its preparation and characterization are presented.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **2-Cyclopropoxy-5-formylbenzonitrile**. These predictions are derived from computational algorithms and are intended to serve as a reference for the identification and characterization of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
9.95	S	1H	Ar-CHO
7.98	dd, J = 8.5, 2.0 Hz	1H	Ar-H6
7.85	d, J = 2.0 Hz	1H	Ar-H4
7.15	d, J = 8.5 Hz	1H	Ar-H3
3.90 - 3.85	m	1H	O-CH(cyclopropyl)
0.95 - 0.85	m	4H	CH₂(cyclopropyl)

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Assignment
190.5	СНО
162.0	C2-O
135.0	C4
133.5	C6
118.0	CN
115.0	C5
112.0	C3
105.0	C1
55.0	O-CH(cyclopropyl)
7.0	CH ₂ (cyclopropyl)

Infrared (IR) Spectroscopy

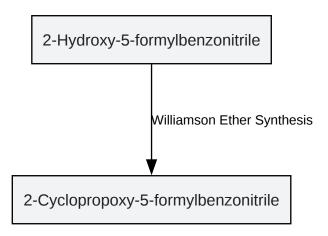
Table 3: Predicted IR Absorption Frequencies

Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode
~2225	-C≡N	Nitrile stretch
~1700	-CHO	Aldehyde C=O stretch
~2820, ~2720	-CHO	Aldehyde C-H stretch (Fermi doublet)
~1250	Ar-O-C	Aryl ether C-O stretch
~3050	Ar-H	Aromatic C-H stretch
~3010	Cyclopropyl C-H	C-H stretch
~1600, ~1480	Aromatic Ring	C=C stretch

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

Parameter	Value
Molecular Formula	C11H9NO2
Molecular Weight	187.19 g/mol
Exact Mass (M+)	187.0633 u
Predicted Major Fragments (m/z)	186 (M-H)+, 158 (M-CHO)+, 146 (M-C₃H₅)+


Proposed Synthetic Pathway and Experimental Protocols

A plausible synthetic route for **2-Cyclopropoxy-5-formylbenzonitrile** is proposed, commencing with 2-hydroxy-5-formylbenzonitrile. The key transformation is a Williamson ether synthesis to introduce the cyclopropoxy moiety.

Synthetic Workflow Diagram

Bromocyclopropane, K₂CO₃ Acetone, Reflux

Click to download full resolution via product page

Caption: Proposed synthesis of **2-Cyclopropoxy-5-formylbenzonitrile**.

Experimental Protocols

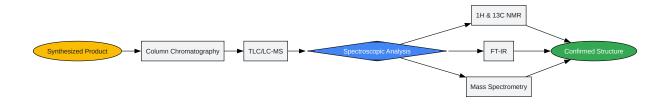
Synthesis of 2-Cyclopropoxy-5-formylbenzonitrile

- Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-hydroxy-5-formylbenzonitrile (1.47 g, 10 mmol), anhydrous potassium carbonate (2.76 g, 20 mmol), and acetone (50 mL).
- Addition of Reagents: To the stirred suspension, add bromocyclopropane (1.45 g, 12 mmol).
- Reaction: Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Wash the residue with acetone (2 x 10 mL).

- Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using a hexaneethyl acetate gradient to afford the pure 2-Cyclopropoxy-5-formylbenzonitrile.

Characterization Protocols

- NMR Spectroscopy:
 - Prepare a solution of the purified compound (~10 mg) in deuterated chloroform (CDCl₃,
 ~0.7 mL).
 - Transfer the solution to a 5 mm NMR tube.
 - Acquire ¹H and ¹³C NMR spectra on a 500 MHz spectrometer at room temperature.
 Process the data using appropriate software.
- IR Spectroscopy:
 - Obtain the IR spectrum of the purified solid product using an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
 - Record the spectrum over a range of 4000-400 cm⁻¹.
- Mass Spectrometry:
 - Dissolve a small sample of the purified product in a suitable solvent (e.g., methanol or acetonitrile).
 - Analyze the sample using Electrospray Ionization (ESI) mass spectrometry in positive ion mode to determine the molecular weight and fragmentation pattern.


Signaling Pathways and Logical Relationships

As **2-Cyclopropoxy-5-formylbenzonitrile** is a novel compound with no published biological data, there are no established signaling pathways to visualize. However, the workflow for its

characterization can be represented logically.

Characterization Workflow Diagram

Click to download full resolution via product page

To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 2-Cyclopropoxy-5-formylbenzonitrile: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11757264#2-cyclopropoxy-5-formylbenzonitrile-spectroscopic-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com